ZK824859

Description

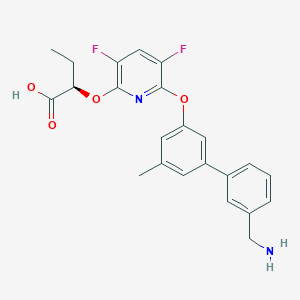

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNXUNVHFJANHX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Framework for the Functional Characterization of the Putative Zinc Finger Protein ZK824859

Disclaimer: As of November 2025, "ZK824859" is not a recognized identifier in public protein databases. This document provides a comprehensive, in-depth technical framework for the characterization of a novel putative zinc finger protein, using "this compound" as a placeholder. The experimental data presented herein is hypothetical and serves to illustrate the methodologies and data presentation expected in such a scientific investigation.

Introduction

Zinc finger proteins (ZFPs) represent one of the most abundant and functionally diverse superfamilies of proteins in eukaryotic genomes.[1] Characterized by the coordination of one or more zinc ions to stabilize a small protein fold, these domains mediate a vast array of molecular interactions.[2] ZFPs are critically involved in fundamental cellular processes, including transcriptional regulation, DNA repair, chromatin remodeling, and signal transduction.[3][4] Their functions are extraordinarily diverse, ranging from DNA and RNA binding to mediating protein-protein and protein-lipid interactions.[1][2][5]

The Cys2His2 (C2H2) class is the most common type of zinc finger in mammalian transcription factors, where tandem arrays of these domains recognize specific DNA sequences to regulate gene expression.[2] Given the central role of ZFPs in cellular homeostasis, their dysregulation is implicated in numerous diseases, including cancer and neurodevelopmental disorders, making them attractive targets for drug development.[3][6]

This guide outlines a systematic approach to elucidate the function of this compound, a putative novel zinc finger protein. The workflow encompasses initial in silico analysis, determination of subcellular localization and expression patterns, and detailed functional assays to probe its molecular interactions and role in cellular signaling pathways.

In Silico Analysis and Domain Architecture

The initial characterization of a putative protein begins with computational analysis of its amino acid sequence.[7][8] This approach provides predictions about protein domains, potential functions, and evolutionary relationships, which are invaluable for guiding subsequent experimental design.[9][10] For this compound, a combination of bioinformatics tools would be employed to predict its structural and functional features.

Table 1: Hypothetical Bioinformatic Predictions for this compound

| Bioinformatic Tool | Prediction for this compound | Implication |

| Pfam/SMART | Three C-terminal Cys2His2 (C2H2) zinc finger domains. One N-terminal KRAB (Krüppel-associated box) domain. | Likely a transcription factor that binds DNA via its C2H2 domains and functions as a transcriptional repressor through its KRAB domain.[6] |

| PSORT II/DeepLoc | High probability of nuclear localization (Nuclear Localization Signal predicted). | Consistent with a role in transcriptional regulation within the nucleus. |

| BLASTp | Homology to the ZNF family of transcription factors. | Suggests an evolutionary and functional relationship to known transcriptional regulators. |

| AlphaFold/Rosetta | Prediction of a structured C-terminal region forming a canonical ββα fold for each C2H2 domain, suitable for DNA interaction.[2][11] | The protein is likely to adopt a stable three-dimensional structure capable of binding to DNA. |

Subcellular Localization

To validate the in silico prediction of nuclear localization, experimental methods are required. A combination of cell fractionation followed by Western blotting and immunofluorescence microscopy provides robust quantitative and qualitative evidence of a protein's subcellular distribution.

Quantitative Analysis by Cell Fractionation

Table 2: Hypothetical Subcellular Fractionation of this compound

| Cellular Fraction | This compound Abundance (%) | Purity Control Marker | Purity (%) |

| Whole Cell Lysate | 100 | - | - |

| Cytoplasmic | 8.5 ± 2.1 | GAPDH | 98.2 |

| Nuclear | 90.3 ± 3.5 | Histone H3 | 96.5 |

| Mitochondrial | < 1.0 | COX IV | 99.1 |

| Membrane | < 1.0 | Na+/K+ ATPase | 97.8 |

| (Data are represented as mean ± standard deviation from three independent experiments) |

Experimental Protocol: Immunofluorescence Staining

-

Cell Culture and Fixation:

-

Seed HEK293T cells on glass coverslips in a 24-well plate and transfect with a plasmid encoding FLAG-tagged this compound.

-

After 24 hours, wash cells with 1x Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

-

Antibody Incubation:

-

Incubate with a primary antibody against the FLAG tag (e.g., mouse anti-FLAG, 1:1000 dilution) in 1% BSA/PBST overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) in 1% BSA/PBST for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) at 1 µg/mL for 5 minutes.

-

Wash twice with PBST and once with PBS.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize using a confocal microscope. The Alexa Fluor 488 signal (green) indicates the location of this compound, and the DAPI signal (blue) marks the nucleus.

-

Gene Expression Profiling

Understanding where and when the gene encoding this compound is expressed provides clues about its biological function. Quantitative Real-Time PCR (qRT-PCR) is a standard method to measure mRNA levels across different tissues or in response to specific stimuli.

Table 3: Hypothetical Relative mRNA Expression of this compound

| Tissue/Condition | Relative mRNA Expression (Fold Change vs. Control) |

| Tissue Panel (Human) | |

| Brain | 1.2 ± 0.3 |

| Heart | 0.5 ± 0.1 |

| Lung | 2.5 ± 0.6 |

| Liver | 0.8 ± 0.2 |

| Kidney | 1.0 ± 0.2 |

| Spleen | 8.9 ± 1.5 |

| Thymus | 12.4 ± 2.1 |

| Stimulation (Jurkat Cells) | |

| Untreated Control | 1.0 |

| TNF-α (10 ng/mL, 6h) | 6.7 ± 0.9 |

| LPS (100 ng/mL, 6h) | 1.3 ± 0.2 |

| (Data are normalized to a housekeeping gene, e.g., GAPDH, and presented as mean ± SD) |

The hypothetical data suggests a role for this compound in the immune system, with high expression in lymphoid organs and significant upregulation in response to the pro-inflammatory cytokine TNF-α.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

-

qRT-PCR Reaction:

-

Prepare the reaction mix in a 20 µL final volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL each of forward and reverse primers (10 µM), and 7 µL of nuclease-free water.

-

Use primers specific for the this compound gene and a validated housekeeping gene (e.g., GAPDH).

-

-

Thermocycling:

-

Perform the reaction on a real-time PCR system with a typical program:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

-

Melt curve analysis to ensure product specificity.

-

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative gene expression using the ΔΔCt method, normalizing the expression of this compound to the housekeeping gene.

-

Functional Characterization: Molecular Interactions

The primary function of many ZNFs is to act as interaction modules that bind DNA, RNA, or other proteins.[2] Elucidating the specific binding partners of this compound is crucial to understanding its mechanism of action.

DNA-Binding Specificity

An Electrophoretic Mobility Shift Assay (EMSA) is a common in vitro technique used to study protein-DNA interactions.[12][13] This assay can confirm direct binding and can be adapted to identify the specific DNA sequence recognized by the protein.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Protein Expression and Purification:

-

Express the DNA-binding domain (the three C2H2 zinc fingers) of this compound as a recombinant protein (e.g., GST-fusion) in E. coli.

-

Purify the protein using affinity chromatography (e.g., Glutathione-Sepharose).[13]

-

-

Probe Labeling:

-

Synthesize complementary oligonucleotides corresponding to a predicted target DNA sequence (e.g., a GC-rich region in the promoter of a TNF-α responsive gene).

-

Anneal the oligos to form a double-stranded DNA probe.

-

Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.[13]

-

-

Binding Reaction:

-

Incubate the purified this compound protein with the radiolabeled probe in a binding buffer (containing, for example, 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol, and a non-specific competitor DNA like poly(dI-dC)).

-

For competition assays, add a 50-100 fold molar excess of unlabeled specific or non-specific competitor DNA to separate reactions.

-

-

Electrophoresis:

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.[12]

-

-

Detection:

-

Dry the gel and expose it to a phosphor screen or X-ray film. A "shifted" band indicates the formation of a protein-DNA complex. The shift should be diminished by the specific competitor but not the non-specific competitor.

-

Protein-Protein Interactions

To identify proteins that function in a complex with this compound, co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful approach.[9]

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

-

Cell Lysis:

-

Transfect cells with FLAG-tagged this compound.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody or control IgG overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize proteins by Coomassie or silver staining.

-

Excise unique protein bands present in the this compound IP lane but not the control lane.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Visualization of a Hypothetical Interaction Network

The results from Co-IP/MS can be used to construct a protein-protein interaction network, providing a visual map of the functional module centered around this compound.

Caption: Hypothetical protein interaction network for this compound.

Involvement in Cellular Signaling

Based on the hypothetical expression data (upregulation by TNF-α) and interaction partners, this compound may play a role in inflammatory signaling pathways, such as the NF-κB pathway.[4][6] As a KRAB-domain-containing ZFP, it could act as a transcriptional repressor that modulates the expression of inflammatory genes.

Diagram of a Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound regulates NF-κB-mediated transcription.

Caption: Hypothetical role of this compound in a negative feedback loop.

Summary Workflow for Characterization

The comprehensive characterization of a novel putative protein follows a logical progression from computational prediction to molecular and cellular validation.

References

- 1. Zinc finger proteins: new insights into structural and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zinc finger - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Zinc finger proteins: guardians of genome stability [frontiersin.org]

- 4. Zinc finger proteins: insights into the transcriptional and post transcriptional regulation of immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Fungal Family of Transcriptional Regulators: the Zinc Cluster Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signaling pathways regulated by KRAB zinc-finger proteins in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Analyzing Protein Structure and Function - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pellegrini.mcdb.ucla.edu [pellegrini.mcdb.ucla.edu]

- 11. Novel machine learning approaches revolutionize protein knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide on ZK824859: RING/FYVE/PHD-type Domain Analysis

A comprehensive analysis of the available scientific literature and public databases reveals no specific information, quantitative data, or established experimental protocols for a molecule or protein designated "ZK824859" in the context of RING/FYVE/PHD-type domains.

This identifier does not correspond to any publicly cataloged protein, chemical compound, or research project related to this field of study. It is possible that "this compound" is an internal project code, a novel compound not yet disclosed in public literature, or a misidentified term.

While a specific analysis of this compound is not possible due to the absence of data, this guide will provide a comprehensive overview of the core concepts, experimental approaches, and signaling pathway analysis relevant to the individual RING, FYVE, and PHD domains. This information is essential for researchers, scientists, and drug development professionals working with proteins containing these domains.

Understanding the Core Domains: RING, FYVE, and PHD

Proteins containing RING (Really Interesting New Gene), FYVE (Fab1, YOTB, Vac1, and EEA1), and PHD (Plant Homeodomain) domains are critical regulators of a vast array of cellular processes. These domains function as zinc fingers, structural motifs that coordinate zinc ions to stabilize their fold, enabling specific molecular interactions.

Table 1: General Characteristics of RING, FYVE, and PHD Domains

| Domain | Primary Function | Ligand Binding | Key Cellular Processes |

| RING | E3 Ubiquitin Ligase Activity | E2 Ubiquitin-Conjugating Enzymes, Substrate Proteins | Protein degradation, DNA repair, Signal transduction, Apoptosis |

| FYVE | Phosphatidylinositol 3-phosphate (PI(3)P) Binding | PI(3)P on endosomal membranes | Endosomal trafficking, Vesicle fusion, Autophagy |

| PHD | Histone Code Recognition | Modified histone tails (e.g., H3K4me3) | Chromatin remodeling, Transcriptional regulation, DNA damage response |

Experimental Protocols for Domain Analysis

A variety of experimental techniques are employed to characterize the function and interactions of RING, FYVE, and PHD domains. The choice of method depends on the specific scientific question being addressed.

RING Domain Analysis: E3 Ubiquitin Ligase Activity

The hallmark of most RING domains is their ability to function as E3 ubiquitin ligases, mediating the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein.

Experimental Workflow: In Vitro Ubiquitination Assay

Caption: Workflow for an in vitro ubiquitination assay to test E3 ligase activity.

Detailed Methodology:

-

Reaction Setup: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the RING domain-containing protein of interest, and the putative substrate protein in an appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane for Western blotting. Probe the membrane with antibodies specific for ubiquitin or the substrate to detect higher molecular weight ubiquitinated species.

FYVE Domain Analysis: Lipid Binding

FYVE domains are characterized by their specific binding to phosphatidylinositol 3-phosphate (PI(3)P), a lipid primarily found on the surface of early endosomes.

Experimental Workflow: Liposome Pulldown Assay

Caption: Workflow for a liposome pulldown assay to assess FYVE domain-lipid binding.

Detailed Methodology:

-

Liposome Preparation: Prepare synthetic liposomes with a defined lipid composition, including a control set without PI(3)P and a test set containing PI(3)P.

-

Binding: Incubate the purified FYVE domain-containing protein with the different liposome preparations.

-

Pelleting: Centrifuge the mixture at high speed to pellet the liposomes and any bound protein.

-

Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet. Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein that co-sedimented with the PI(3)P-containing liposomes.

PHD Domain Analysis: Histone Peptide Pulldown

PHD domains often act as "readers" of the histone code by recognizing and binding to specific post-translational modifications on histone tails.

Experimental Workflow: Histone Peptide Pulldown Assay

Caption: Workflow for a histone peptide pulldown assay to identify PHD domain-histone interactions.

Detailed Methodology:

-

Peptide Immobilization: Biotinylated synthetic histone peptides with specific modifications (e.g., H3K4me3) and corresponding unmodified control peptides are immobilized on streptavidin-coated beads.

-

Binding: The purified PHD domain-containing protein is incubated with the peptide-coupled beads.

-

Washing: The beads are washed extensively to remove non-specific binders.

-

Elution and Analysis: Bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using an antibody against the PHD domain protein or a tag.

Signaling Pathway Analysis

Understanding the signaling pathways in which RING, FYVE, and PHD domain proteins operate is crucial for elucidating their biological function.

Logical Relationship: A Hypothetical Signaling Cascade

The following diagram illustrates a hypothetical signaling pathway integrating the functions of all three domain types. This is a generalized model and does not represent a known specific pathway.

Caption: A hypothetical signaling pathway involving FYVE, PHD, and RING domain proteins.

In this model, an external signal leads to the production of PI(3)P, which recruits a FYVE domain protein to the endosome. This protein could then activate a PHD domain-containing protein, leading to changes in gene expression. Concurrently, the FYVE protein might recruit a RING E3 ligase to ubiquitinate and degrade a target protein, thereby fine-tuning the signaling response.

Conclusion

While the specific entity "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the analysis of any protein containing RING, FYVE, and/or PHD domains. A systematic approach involving biochemical assays to determine enzymatic activity and binding partners, coupled with cell-based assays to elucidate signaling pathways, is essential for advancing our understanding of these critical regulatory proteins and their potential as therapeutic targets. Future research that publicly discloses data related to "this compound" will be necessary to apply these established analytical frameworks to that specific molecule.

Navigating the Proteolytic Landscape: A Technical Guide to the Evolutionary Conservation of Serine Protease Targets in Plants in the Context of ZK824859

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the topic of the evolutionary conservation of the molecular target of ZK824859 in the plant kingdom. Our investigation reveals that while the direct mammalian target of this compound, the urokinase plasminogen activator (uPA), is not conserved in plants, the broader family of serine proteases, to which uPA belongs, is ancient and functionally diverse in plants. This guide provides an in-depth analysis of plant serine proteases, their conserved features, and the potential for interaction with small molecule inhibitors, a critical consideration for drug and herbicide development.

This compound: A Selective Inhibitor of Mammalian Urokinase Plasminogen Activator

This compound is a potent and selective small molecule inhibitor of the human urokinase plasminogen activator (uPA), a serine protease with a pivotal role in tissue remodeling, cell migration, and fibrinolysis. Due to its involvement in cancer metastasis and other pathological processes, uPA is a significant target in drug discovery.

| Property | Value |

| CAS Number | 2271122-53-1 |

| Molecular Target | Urokinase Plasminogen Activator (uPA) |

| Mechanism of Action | Inhibition of the catalytic activity of uPA |

| Primary Therapeutic Area of Interest | Oncology, Inflammatory Diseases |

The Mammalian Plasminogen Activation System: The Target Pathway of this compound

ZK824859: A Selective Urokinase Plasminogen Activator Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZK824859, a selective inhibitor of the urokinase plasminogen activator (uPA). The document covers its inhibitory activity, the biochemical pathways it modulates, and the experimental methodologies used for its characterization.

Core Concepts: The Urokinase Plasminogen Activator System

The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in extracellular matrix remodeling. It plays a significant role in both physiological processes, such as tissue repair and cell migration, and pathological conditions, including cancer invasion and metastasis. The central components of this system are the serine protease uPA and its cell surface receptor, the urokinase plasminogen activator receptor (uPAR).

This compound: A Potent and Selective uPA Inhibitor

This compound is an orally available small molecule that demonstrates potent and selective inhibition of human urokinase plasminogen activator. Its selectivity for uPA over other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin, makes it a valuable tool for studying the specific roles of uPA and a promising candidate for therapeutic development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against both human and murine enzymes, with the key data summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of this compound against Human Serine Proteases

| Target Enzyme | IC50 (nM) |

| Human uPA | 79[1][2][3][4][5][6][7][8] |

| Human tPA | 1580[1][2][3][4][5][6][7][8] |

| Human Plasmin | 1330[1][2][3][4][5][6][7][8] |

Table 2: Inhibitory Activity (IC50) of this compound against Murine Serine Proteases

| Target Enzyme | IC50 (nM) |

| Mouse uPA | 410[1][8][9] |

| Mouse tPA | 910[1][8][9] |

| Mouse Plasmin | 1600[1][8][9] |

The data clearly indicates that this compound is significantly more potent against human uPA compared to tPA and plasmin, demonstrating its selectivity. The compound is less potent and selective in the murine system.[1][8][9]

The uPA-uPAR Signaling Axis and Its Inhibition by this compound

The binding of uPA to its receptor, uPAR, not only localizes proteolytic activity to the cell surface but also initiates intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival. This compound, by directly inhibiting the enzymatic activity of uPA, is expected to attenuate these downstream signaling events.

Figure 1. The uPA-uPAR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe representative experimental methodologies for assessing the activity and efficacy of uPA inhibitors like this compound.

In Vitro uPA Inhibition Assay (Chromogenic)

This assay is a common method to determine the inhibitory potential of a compound against uPA's enzymatic activity.

Principle: The assay measures the ability of uPA to cleave a specific chromogenic substrate, which releases a colored product (p-nitroaniline, pNA). The rate of color development is proportional to uPA activity. In the presence of an inhibitor, this rate is reduced.

Materials:

-

Human urokinase-type plasminogen activator

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl buffer with 0.1% BSA, pH 8.5)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of human uPA to each well.

-

Add the different concentrations of this compound to the wells containing uPA and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic uPA substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the reaction rate.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2. Workflow for a chromogenic uPA inhibition assay.

In Vivo Efficacy in a Chronic Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, an inflammatory demyelinating disease of the central nervous system in which uPA is implicated.

Principle: EAE is induced in mice by immunization with a myelin-derived peptide in complete Freund's adjuvant (CFA). This leads to an autoimmune response against the myelin sheath, resulting in paralysis. The efficacy of a therapeutic agent like this compound is assessed by its ability to prevent or reduce the clinical signs of the disease.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

This compound formulated for oral administration

-

Vehicle control

-

Clinical scoring system for EAE (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund)

Procedure:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

-

On days 0 and 2, administer pertussis toxin intraperitoneally.

-

Begin treatment with this compound (e.g., 10, 25, or 50 mg/kg, twice daily) or vehicle control at the onset of clinical signs or prophylactically.

-

Monitor the mice daily for clinical signs of EAE and record their scores.

-

Continue treatment for a specified period (e.g., 25 days).

-

At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination in the central nervous system.

-

The efficacy of this compound is determined by comparing the clinical scores, disease incidence, and severity between the treated and vehicle control groups.

Figure 3. Workflow for an in vivo EAE mouse model study.

Conclusion

This compound is a potent and selective inhibitor of human urokinase plasminogen activator with demonstrated oral availability. Its ability to modulate the uPA-uPAR signaling axis makes it a valuable research tool for elucidating the role of uPA in various physiological and pathological processes. Furthermore, its efficacy in preclinical models of inflammatory disease suggests its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the uPA system.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 7. abcam.com [abcam.com]

- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator [mdpi.com]

The Mechanism of Action of ZK824859: A Selective Inhibitor of Urokinase-Type Plasminogen Activator (uPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urokinase-type plasminogen activator (uPA) is a serine protease critically involved in extracellular matrix remodeling, cell migration, and tissue invasion. Its dysregulation is implicated in various pathological processes, including cancer metastasis and inflammatory diseases. ZK824859 has emerged as a potent and selective inhibitor of uPA, demonstrating therapeutic potential. This technical guide provides an in-depth analysis of the mechanism of action of this compound on uPA, including its inhibitory kinetics, binding interactions, and the downstream consequences for uPA-mediated signaling. Detailed experimental protocols and structured data presentation are included to facilitate further research and development in this area.

Introduction to the uPA System

This compound: A Selective uPA Inhibitor

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of uPA. Its selectivity is a key attribute, as it minimizes off-target effects on other closely related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, which are involved in crucial physiological processes like fibrinolysis.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various proteases.

| Target Enzyme | Species | IC50 (nM) | Selectivity vs. Human uPA |

| uPA | Human | 79 | - |

| uPA | Mouse | 410 | 5.2-fold less potent |

| tPA | Human | 1580 | 20-fold |

| Plasmin | Human | 1330 | 16.8-fold |

Data compiled from publicly available sources.

Mechanism of Action

This compound acts as a competitive inhibitor of uPA. This mode of inhibition means that this compound directly competes with the natural substrate of uPA, plasminogen, for binding to the enzyme's active site.

Binding Interaction with the uPA Active Site

The selectivity of this compound for uPA over tPA is attributed to specific molecular interactions within the active site. Structural analyses suggest that the difluoropyridine ring of this compound is positioned in close proximity to the histidine 99 (His99) residue within the S1 pocket of uPA. This interaction is a key determinant of the compound's high affinity and selectivity for uPA, as the corresponding residue in tPA is a tyrosine, which would create steric hindrance. The binding of this compound to the active site physically obstructs the entry of plasminogen, thereby preventing its conversion to plasmin and halting the downstream proteolytic cascade.

Figure 1. Competitive inhibition of uPA by this compound.

Experimental Protocols

The following is a detailed protocol for a chromogenic assay to determine the inhibitory activity of this compound on uPA and to calculate its IC50 value.

Materials and Reagents

-

Human uPA (active, two-chain form)

-

Chromogenic uPA substrate (e.g., S-2444: pyro-Glu-Gly-Arg-pNA)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.5

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of human uPA in assay buffer (e.g., 1 µM).

-

Prepare a stock solution of the chromogenic substrate in sterile water (e.g., 5 mM).

-

-

Assay Setup:

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or DMSO for the control)

-

Human uPA solution (final concentration, e.g., 10 nM)

-

-

Mix gently and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to each well (final concentration, e.g., 0.2 mM).

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the absorbance at 405 nm every minute for 30 minutes. The rate of increase in absorbance is proportional to the uPA activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Plot the percentage of uPA inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2. Experimental workflow for IC50 determination.

Impact on uPA-Mediated Signaling Pathways

The binding of uPA to its receptor, uPAR, not only localizes proteolytic activity but also triggers intracellular signaling cascades that are independent of its enzymatic function. These pathways are crucial for cell migration, proliferation, and survival. By inhibiting uPA's catalytic activity, this compound indirectly affects some of these processes; however, it is important to note that direct evidence of this compound modulating these specific signaling pathways is an area for further investigation.

Two key signaling pathways activated by the uPA/uPAR system are the PI3K/Akt and Jak/Stat pathways.

PI3K/Akt Pathway

The interaction of the uPA/uPAR complex with integrins can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This cascade is a central regulator of cell survival, growth, and proliferation.

Figure 3. uPA/uPAR-mediated PI3K/Akt signaling pathway.

Jak/Stat Pathway

The uPA/uPAR system can also activate the Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway. This signaling cascade is involved in the regulation of gene expression related to cell proliferation, differentiation, and survival.

Figure 4. uPA/uPAR-mediated Jak/Stat signaling pathway.

Conclusion

This compound is a potent and selective competitive inhibitor of urokinase-type plasminogen activator. Its mechanism of action involves direct binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin and inhibiting the subsequent proteolytic cascade. The selectivity of this compound is attributed to specific interactions with residues within the uPA active site, such as His99. While the uPA/uPAR system is known to activate pro-survival and pro-migratory signaling pathways like PI3K/Akt and Jak/Stat, further research is required to definitively establish the direct modulatory effects of this compound on these intracellular signaling events. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel uPA inhibitors.

Unveiling the Therapeutic Potential of ZK824859: A Technical Guide to its Core Targets

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of ZK824859, a selective inhibitor of the urokinase plasminogen activator (uPA). This document outlines the core biological pathways influenced by this compound, presents its inhibitory activity through structured data, and provides detailed experimental methodologies for key assays.

Introduction to this compound

This compound is a small molecule inhibitor targeting urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis and neuroinflammation.[1][2][3][4] By selectively inhibiting uPA, this compound presents a promising therapeutic strategy for various pathologies characterized by excessive uPA activity. This guide delves into the molecular mechanisms and potential therapeutic applications of this compound.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against human and mouse uPA, as well as related proteases, to establish its selectivity profile. The following table summarizes the key quantitative data.

| Target Enzyme | Species | IC50 (nM) | Reference |

| uPA | Human | 79 | [1][2][3] |

| tPA | Human | 1580 | [1][2][3] |

| Plasmin | Human | 1330 | [1][2][3] |

| uPA | Mouse | 410 | [2][3] |

| tPA | Mouse | 910 | [2][3] |

| Plasmin | Mouse | 1600 | [2][3] |

The uPA/uPAR Signaling Axis: A Prime Therapeutic Target

The biological effects of uPA are primarily mediated through its binding to the urokinase plasminogen activator receptor (uPAR), a glycosylphosphatidylinositol (GPI)-anchored protein. This interaction initiates a cascade of extracellular and intracellular events that drive cell proliferation, migration, invasion, and tissue remodeling.[5][6][7] this compound, by inhibiting uPA's catalytic activity, effectively dampens these downstream signaling pathways.

Extracellular Proteolysis and Matrix Remodeling

One of the canonical functions of the uPA/uPAR system is the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating cell invasion and metastasis.[1][8] Inhibition of uPA by this compound directly curtails this proteolytic cascade.

Intracellular Signaling Pathways

Beyond its role in proteolysis, the uPA/uPAR complex acts as a signaling hub, interacting with various transmembrane proteins, including integrins and receptor tyrosine kinases (RTKs), to activate downstream intracellular pathways. These pathways are crucial for cell survival, proliferation, and migration.

The binding of uPA to uPAR can trigger the activation of several key signaling cascades:

-

JAK-STAT Pathway: This pathway is involved in cell proliferation and differentiation.[3][5]

-

PI3K-Akt Pathway: A central regulator of cell survival and growth.[3][5]

-

FAK/Src and MAPK/ERK Pathways: These pathways are critical for cell migration, adhesion, and proliferation.[5][8][9]

By inhibiting uPA, this compound can indirectly suppress the activation of these pro-tumorigenic and pro-inflammatory signaling networks.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments related to the characterization of this compound.

Urokinase Activity Assay (In Vitro)

This protocol describes a general method for determining the inhibitory activity of this compound against uPA using a chromogenic or fluorogenic substrate.

Workflow:

Methodology:

-

Reagent Preparation:

-

Reconstitute human or mouse uPA enzyme to a working concentration in assay buffer (e.g., Tris-HCl, pH 8.5).

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the final desired concentrations.

-

Prepare the chromogenic (e.g., S-2444) or fluorogenic (e.g., Z-Gly-Gly-Arg-AMC) substrate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of uPA enzyme to each well.

-

Add the corresponding dilutions of this compound or vehicle control (DMSO in assay buffer) to the wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength using a microplate reader. Kinetic readings are taken at regular intervals.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the uPA activity.

-

In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Workflow:

Methodology:

-

EAE Induction:

-

Female C57BL/6 mice (8-12 weeks old) are typically used.

-

On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Treatment with this compound or vehicle control begins on the day of immunization and continues daily for the duration of the study.

-

-

Clinical Assessment:

-

Mice are weighed and scored daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

-

Histopathological Analysis:

-

At the end of the study, mice are euthanized, and the brain and spinal cord are collected.

-

Tissues are fixed in formalin, embedded in paraffin, and sectioned.

-

Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and Luxol fast blue (LFB) to evaluate demyelination.

-

Immunohistochemistry can be performed to detect specific immune cell infiltrates (e.g., CD4+ T cells, macrophages).

-

-

Data Analysis:

-

Statistical analysis is performed to compare the mean clinical scores, maximum disease severity, and day of disease onset between the this compound-treated and vehicle-treated groups.

-

Histological scores for inflammation and demyelination are also statistically compared.

-

Conclusion

This compound is a potent and selective inhibitor of uPA with demonstrated activity in both in vitro and in vivo models. Its ability to modulate the uPA/uPAR signaling axis, thereby affecting extracellular proteolysis and key intracellular signaling pathways, underscores its therapeutic potential in cancer and neuroinflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urokinase-type Plasminogen Activator (uPA) Binding to the uPA Receptor (uPAR) Promotes Axonal Regeneration in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Inhibition of Urokinase-Type Plasminogen Activator (uPA) by ZK824859: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on ZK824859, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The document summarizes key quantitative data, details experimental methodologies for uPA inhibition assays, and presents visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound against uPA and related proteases has been characterized by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro potency and selectivity of this compound for human and murine enzymes.

| Target Enzyme (Human) | IC50 (nM) |

| uPA | 79 |

| tPA | 1580 |

| Plasmin | 1330 |

| Table 1: In vitro inhibitory activity of this compound against human urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and plasmin. Data sourced from multiple biochemical assays.[1][2][3][4] |

| Target Enzyme (Murine) | IC50 (nM) |

| uPA | 410 |

| tPA | 910 |

| Plasmin | 1600 |

| Table 2: In vitro inhibitory activity of this compound against mouse urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and plasmin.[1][3][4] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro chromogenic assay used to determine the inhibitory activity of compounds like this compound against uPA. This protocol is based on established methods for assessing uPA activity.

Objective: To determine the IC50 value of this compound for the inhibition of human uPA.

Materials:

-

Human urokinase-type plasminogen activator (uPA), active form

-

Chromogenic uPA substrate (e.g., S-2444, Chromozym U)

-

This compound (test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.

-

Reconstitute the human uPA enzyme in Assay Buffer to a working concentration.

-

Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add a defined volume of the serially diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells.

-

Add the uPA enzyme solution to all wells except for the blank controls.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the uPA activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the percentage of uPA inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Visualizations

The following diagrams illustrate the uPA-mediated signaling pathway and a general workflow for an in vitro uPA inhibition assay.

Caption: The uPA signaling pathway, highlighting the activation cascade and points of inhibition.

Caption: A generalized workflow for an in vitro chromogenic uPA inhibition assay.

References

Methodological & Application

Generating Antibodies for ZK824859 Protein Detection: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the current date, the protein designated "ZK824859" is not characterized in publicly available scientific literature. Consequently, specific details regarding its function, structure, and associated signaling pathways are unknown. The following application notes and protocols are therefore provided as a general framework for the generation and validation of antibodies against a novel protein target, which can be adapted once this compound has been characterized and expressed.

Introduction

The ability to specifically detect and quantify a target protein is fundamental to understanding its biological role and assessing its potential as a therapeutic target. The generation of high-quality antibodies is the first critical step in developing a wide range of immunoassays. This document outlines the protocols for producing polyclonal and monoclonal antibodies and their application in standard protein detection methods such as ELISA, Western Blotting, and Immunohistochemistry.

Antibody Generation Workflow

The overall process for generating and validating antibodies against a novel protein like this compound is illustrated below. This workflow encompasses antigen preparation, animal immunization, antibody production, and subsequent validation in various applications.

Caption: General workflow for antibody generation and validation.

Experimental Protocols

Antigen Preparation

The quality and design of the antigen are paramount for generating specific antibodies. For an uncharacterized protein like this compound, initial efforts would focus on producing a recombinant version of the protein or synthesizing peptides based on its predicted amino acid sequence.

Protocol: Recombinant Protein Expression and Purification

-

Gene Synthesis and Cloning: Synthesize the coding sequence of this compound and clone it into a suitable expression vector (e.g., pET series for E. coli or pcDNA for mammalian cells). Incorporate an affinity tag (e.g., 6x-His, GST) to facilitate purification.

-

Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3) or HEK293T cells). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, and induction time for E. coli; transfection reagent and time for mammalian cells).

-

Lysis: Harvest the cells and lyse them using appropriate buffers and methods (e.g., sonication for bacteria, RIPA buffer for mammalian cells) to release the recombinant protein.

-

Purification: Purify the tagged this compound protein from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., BCA assay).

Polyclonal Antibody Production[1][2][3][4]

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. They are relatively quick and inexpensive to produce.

Protocol: Rabbit Immunization [1][2]

-

Pre-immune Serum Collection: Collect blood from the host animal (e.g., New Zealand white rabbit) before the first immunization to serve as a negative control.

-

Immunization Schedule:

-

Day 0: Emulsify 100-500 µg of purified this compound antigen with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites.

-

Day 14, 28, 42: Boost the immunization with 50-250 µg of antigen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Titer Monitoring: Collect small blood samples 7-10 days after each boost to monitor the antibody titer using ELISA.[1]

-

Serum Collection: Once a high titer is achieved, perform a terminal bleed and collect the blood. Allow the blood to clot and centrifuge to separate the antiserum.

-

Purification: Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.

Table 1: Typical Polyclonal Antibody Production Schedule

| Day | Procedure | Adjuvant | Antigen Dose |

| 0 | Primary Immunization | CFA | 100-500 µg |

| 14 | 1st Boost | IFA | 50-250 µg |

| 21 | Test Bleed | - | - |

| 28 | 2nd Boost | IFA | 50-250 µg |

| 35 | Test Bleed | - | - |

| 42 | 3rd Boost | IFA | 50-250 µg |

| 52 | Terminal Bleed | - | - |

Monoclonal Antibody Production[5][6][7][8][9]

Monoclonal antibodies are produced by a single B-cell clone and recognize a single epitope, offering high specificity and batch-to-batch consistency.[3]

Protocol: Hybridoma Technology [4][3][5]

-

Immunization: Immunize mice (e.g., BALB/c) with the this compound antigen following a similar schedule as for polyclonal antibody production.[4][5]

-

Splenocyte Isolation: Three days after the final boost, euthanize the mouse and aseptically remove the spleen. Isolate splenocytes by mechanical dissociation.

-

Fusion: Fuse the isolated splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).[4]

-

Selection: Select for fused hybridoma cells by culturing in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan.

-

Screening: Screen the supernatant from surviving hybridoma clones for the presence of this compound-specific antibodies using ELISA.

-

Cloning: Isolate and expand positive clones by limiting dilution to ensure monoclonality.

-

Expansion and Antibody Production: Expand the selected monoclonal hybridoma cell line in culture to produce larger quantities of the antibody, or inject the cells into the peritoneal cavity of mice to produce ascites fluid rich in the monoclonal antibody.

-

Purification: Purify the monoclonal antibody from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.

Application Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used for detecting and quantifying proteins.[6][7] A sandwich ELISA is a common format for quantifying a target antigen.

Protocol: Sandwich ELISA [6][8]

-

Coating: Dilute the capture antibody (e.g., polyclonal anti-ZK824859) to 1-10 µg/mL in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[8]

-

Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[8]

-

Sample Incubation: Wash the plate. Add 100 µL of standards and samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add 100 µL of the detection antibody (e.g., biotinylated monoclonal anti-ZK824859) and incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-HRP and incubate for 20 minutes at room temperature.

-

Substrate: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[8]

-

Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄).

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Western Blotting

Western blotting is used to detect specific proteins in a complex mixture separated by gel electrophoresis.[9][10][11]

Protocol: Western Blot [11][12][13]

-

Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[10]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ZK824859 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of proteins within tissues.[14][15][16][17]

Protocol: IHC on Paraffin-Embedded Sections [14][18]

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally water to rehydrate the tissue sections.[14]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a microwave or pressure cooker.[15]

-

Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific antibody binding with a blocking serum.[14]

-

Primary Antibody Incubation: Incubate the sections with the primary anti-ZK824859 antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: Wash the slides. Apply a biotinylated secondary antibody followed by an HRP-conjugated streptavidin complex.[18]

-

Chromogen: Add a chromogen substrate such as DAB (3,3'-Diaminobenzidine) and incubate until a brown color develops.[14]

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Imaging: Visualize the staining under a microscope.

Signaling Pathway Analysis

Once specific antibodies to this compound are available, they can be used to investigate its role in cellular signaling. Techniques such as immunoprecipitation followed by mass spectrometry (IP-MS) can identify interacting proteins, while immunofluorescence can reveal its subcellular localization in response to various stimuli. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

Caption: A hypothetical signaling pathway involving this compound.

Disclaimer: The protocols provided are intended as a general guide. Optimization of specific conditions, concentrations, and incubation times will be necessary for each new antibody and application. All work involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.

References

- 1. research.fsu.edu [research.fsu.edu]

- 2. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. sinobiological.com [sinobiological.com]

- 4. inis.iaea.org [inis.iaea.org]

- 5. Identification of a Monoclonal Antibody against Porcine Deltacoronavirus Membrane Protein [mdpi.com]

- 6. Surmodics - Guide To Detecting Proteins: ELISA [shop.surmodics.com]

- 7. ELISA Protocol [protocols.io]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 12. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. ptglab.com [ptglab.com]

- 15. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]

- 16. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]

- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 18. Immunohistochemistry Procedure [sigmaaldrich.com]

Unidentified Gene Identifier: Unable to Process Request for ZK824859 in Arabidopsis thaliana

Initial investigations to generate detailed application notes and protocols for knockout studies of the gene identified as "ZK824859" in Arabidopsis thaliana have been unsuccessful. Extensive searches of public genetic databases and scientific literature did not yield any information for a gene with this specific identifier in Arabidopsis thaliana.

This suggests that "this compound" may be an internal, non-standard, or erroneous gene identifier. Standard gene identifiers for Arabidopsis thaliana typically follow the "AT" nomenclature (e.g., AT1G01010) as assigned by The Arabidopsis Information Resource (TAIR).

Without a valid and recognized gene identifier, it is not possible to retrieve the necessary information to fulfill the request for:

-

Quantitative data summaries: No data can be found to be structured into tables.

-

Detailed experimental protocols: Specific methodologies for gene knockout studies are dependent on the gene of interest.

-

Signaling pathway and workflow diagrams: Visualizations cannot be created without knowledge of the gene's function and interactions.

Recommendations for the Requester:

To proceed with this request, it is crucial to verify the gene identifier . Please provide a standard Arabidopsis thaliana gene identifier (AT number) or any alternative public accession numbers associated with "this compound".

Once a valid identifier is provided, a comprehensive search for relevant knockout studies, experimental data, and associated biological pathways can be initiated to generate the requested application notes and protocols.

Application Notes & Protocols: Yeast Two-Hybrid Screening for Protein-Protein Interactions

A C C E S S I N G P R O T E I N I N T E R A C T I O N S U S I N G A N O V E L B A I T : Z K 8 2 4 8 5 9

These application notes provide a comprehensive overview and detailed protocols for utilizing the Yeast Two-Hybrid (Y2H) system to identify and characterize protein-protein interactions involving the novel protein of interest, ZK824859. The Y2H system is a powerful in vivo technique to detect binary protein interactions in a eukaryotic cellular environment.[1][2][3]

Introduction to Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid system is a molecular biology technique used to discover protein-protein interactions.[4] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[2][5] When these two domains are brought into close proximity, they can activate the transcription of downstream reporter genes.[5][6]

In a Y2H screen, the protein of interest (the "bait," in this case, this compound) is fused to the DNA-binding domain (BD). A library of potential interacting partners (the "prey") is fused to the activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought together, reconstituting the transcription factor and activating reporter genes, allowing for selection and identification of positive interactions.[2][6]

Experimental Workflow

The overall workflow for a yeast two-hybrid screen with this compound is depicted below. This process begins with the construction of the "bait" plasmid and culminates in the identification and validation of interacting "prey" proteins.

Hypothetical Signaling Pathway Involving this compound

To provide context for the types of interactions that might be discovered, the following diagram illustrates a hypothetical signaling pathway where this compound could play a role. A Y2H screen could help to identify and validate the depicted interactions.

References

- 1. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 3. Yeast Two-Hybrid Screening for Identification of Protein-Protein Interactions in Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 5. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matchmaker Gold Yeast Two-Hybrid System [takarabio.com]

Application Notes and Protocols: Subcellular Localization of Small Molecules in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the subcellular localization of a compound is a critical step in understanding its mechanism of action and potential therapeutic or herbicidal effects. This document provides a generalized framework and detailed protocols for investigating the subcellular distribution of a novel small molecule within plant cells. While direct experimental data for the specific compound ZK824859 is not available in the public domain, the methodologies outlined here represent the current best practices for such investigations.

The following sections detail experimental workflows, data presentation formats, and hypothetical signaling pathways to serve as a comprehensive guide for researchers.

Data Presentation: Quantitative Analysis of Subcellular Distribution

Table 1: Hypothetical Quantitative Distribution of a Fluorescently Labeled Small Molecule in Arabidopsis thaliana Protoplasts.

| Subcellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Total Cellular Fluorescence (%) |

| Nucleus | 850 ± 75 | 35 |

| Chloroplasts | 450 ± 50 | 18 |

| Mitochondria | 200 ± 30 | 8 |

| Vacuole | 150 ± 25 | 6 |

| Cytosol | 600 ± 65 | 25 |

| Plasma Membrane | 175 ± 20 | 7 |

| Not Determined | - | 1 |

Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Experimental Protocols

The following are detailed protocols for key experiments used to determine the subcellular localization of a small molecule in plant cells.

Protocol 1: Synthesis of a Fluorescently Labeled Small Molecule

Objective: To chemically conjugate a fluorescent dye to the small molecule of interest to enable visualization by fluorescence microscopy.

Materials:

-

Small molecule of interest (e.g., a hypothetical "Compound X")

-

Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore like fluorescein isothiocyanate - FITC)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reaction vial

-

Stir plate and stir bar

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometer for verification

Procedure:

-

Dissolve the small molecule (containing a suitable functional group like an amine) in anhydrous DMF in a reaction vial.

-

Add a 1.5 molar excess of the amine-reactive fluorescent dye to the solution.

-

Add a 2 molar excess of TEA to act as a base catalyst.

-

Seal the vial and stir the reaction at room temperature for 4-6 hours, protected from light.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, purify the fluorescently labeled compound using reverse-phase HPLC.

-

Collect the fractions containing the desired product and verify its identity and purity using mass spectrometry and analytical HPLC.

-

Lyophilize the purified product and store it at -20°C, protected from light.

Protocol 2: Plant Protoplast Isolation and Transfection

Objective: To prepare viable plant protoplasts and introduce the fluorescently labeled small molecule for localization studies.

Materials:

-

4-week-old Arabidopsis thaliana leaves

-

Enzyme solution (1% Cellulase R-10, 0.25% Macerozyme R-10, 0.4 M Mannitol, 20 mM MES, pH 5.7)

-

W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)

-

MMg solution (0.4 M Mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)

-

Fluorescently labeled small molecule stock solution (in DMSO)

-

Polyethylene glycol (PEG) solution (40% PEG 4000, 0.2 M Mannitol, 0.1 M CaCl2)

-

Microscope slides and coverslips

Procedure:

-

Slice Arabidopsis leaves into thin strips (0.5-1 mm).

-

Plasmolyze the leaf strips in the enzyme solution and incubate in the dark for 3-4 hours with gentle shaking.

-

Filter the protoplast suspension through a 70 µm nylon mesh to remove undigested tissue.

-

Centrifuge the protoplasts at 100 x g for 2 minutes and discard the supernatant.

-

Gently resuspend the protoplasts in W5 solution and incubate on ice for 30 minutes.

-

Centrifuge and resuspend the protoplasts in MMg solution to a final concentration of 2 x 10^5 protoplasts/mL.

-

To 100 µL of the protoplast suspension, add 1-5 µM of the fluorescently labeled small molecule.

-

Add an equal volume of PEG solution, mix gently, and incubate at room temperature for 15 minutes. This step is to facilitate uptake but may not be necessary for all small molecules. Direct incubation can also be tested.

-

Dilute the mixture with W5 solution and centrifuge to collect the protoplasts.

-

Resuspend the protoplasts in W5 solution and proceed to microscopy.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM)

Objective: To visualize the subcellular localization of the fluorescently labeled small molecule and co-localize it with known organelle markers.

Materials:

-

Protoplast suspension containing the fluorescently labeled small molecule

-

Organelle-specific fluorescent markers (e.g., MitoTracker Red for mitochondria, DAPI for nucleus)

-

Confocal microscope with appropriate laser lines and emission filters

-

Image analysis software (e.g., ImageJ, Fiji)

Procedure:

-

If co-localization is desired, incubate the protoplasts with organelle-specific markers according to the manufacturer's instructions.

-

Pipette a small volume of the protoplast suspension onto a microscope slide and cover with a coverslip.

-

Place the slide on the stage of the confocal microscope.

-

Excite the fluorescently labeled small molecule and organelle markers with their respective laser lines.

-

Capture images in separate channels for each fluorophore to avoid bleed-through.

-

Acquire a Z-stack of images to reconstruct a 3D view of the cell.

-

Analyze the images using software to determine the degree of co-localization between the small molecule and the organelle markers.

-

Quantify the fluorescence intensity in different subcellular compartments to generate data for a distribution table.

Visualization of Concepts

Experimental Workflow

The following diagram illustrates the overall workflow for determining the subcellular localization of a small molecule.

Caption: Workflow for Subcellular Localization.

Hypothetical Signaling Pathway

Should a small molecule be found to localize to a specific organelle, it may be involved in a signaling pathway. The diagram below depicts a hypothetical pathway where a compound localizes to the nucleus and influences gene expression.

Caption: Hypothetical Nuclear Signaling Pathway.

Conclusion